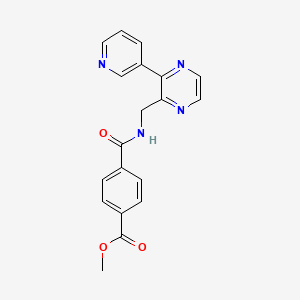![molecular formula C13H21FN2O2S B2820299 2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride CAS No. 2411243-21-3](/img/structure/B2820299.png)
2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPESF and is used as a protease inhibitor in biochemical and physiological studies. In
Mécanisme D'action
MPESF acts as an irreversible inhibitor of proteases by forming a covalent bond with the active site of the enzyme. This bond prevents the protease from cleaving its substrate, effectively inhibiting its activity.
Biochemical and Physiological Effects:
The inhibition of proteases by MPESF has several biochemical and physiological effects. For example, the inhibition of thrombin by MPESF can prevent blood clotting, making it a potential therapeutic agent for conditions such as deep vein thrombosis. Additionally, the inhibition of trypsin and chymotrypsin by MPESF can reduce inflammation, making it a potential treatment for conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPESF as a protease inhibitor is its high potency. MPESF has been shown to be effective at inhibiting proteases at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using MPESF is its irreversible inhibition of proteases. This can make it difficult to study the long-term effects of protease inhibition, as the enzyme cannot be reactivated once it has been inhibited.
Orientations Futures
There are several future directions for the use of MPESF in scientific research. One potential application is in the development of new therapies for conditions such as arthritis and deep vein thrombosis. Additionally, MPESF may be used to study the role of proteases in cancer progression, as several proteases have been shown to play a role in tumor growth and metastasis. Overall, MPESF has the potential to be a valuable tool in the study of proteases and their role in various biological processes.
Méthodes De Synthèse
The synthesis of MPESF involves the reaction of 2-(methylpropylamino)ethanol with 3-pyridinecarboxaldehyde, followed by the addition of ethanesulfonyl fluoride. This reaction yields MPESF as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
MPESF is commonly used as a protease inhibitor in biochemical and physiological studies. It has been shown to inhibit the activity of several proteases, including thrombin, trypsin, and chymotrypsin. This inhibition allows researchers to study the role of these proteases in various biological processes, such as blood coagulation and inflammation.
Propriétés
IUPAC Name |
2-[2-methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O2S/c1-11(2)10-16(7-8-19(14,17)18)12(3)13-5-4-6-15-9-13/h4-6,9,11-12H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEXHAPHAOJUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCS(=O)(=O)F)C(C)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

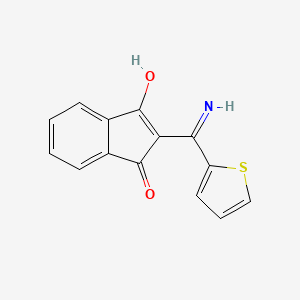
![3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2820217.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate](/img/structure/B2820221.png)

![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)
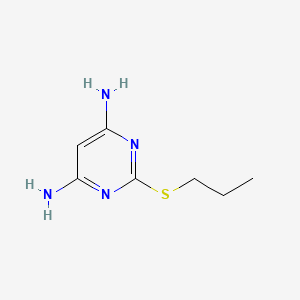
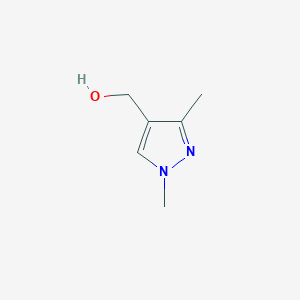
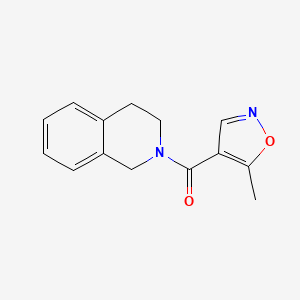
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)
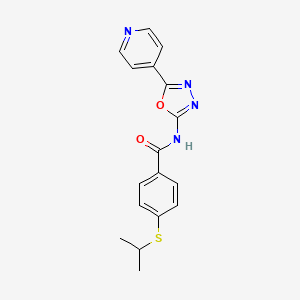
![2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2820237.png)

